molecular formula C8H11NO3S B14852332 4-Ethyl-3-hydroxybenzenesulfonamide

4-Ethyl-3-hydroxybenzenesulfonamide

Cat. No.: B14852332
M. Wt: 201.25 g/mol
InChI Key: XMUXNFGWTBDFMD-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxybenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds have diverse applications in medicinal chemistry, particularly as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-hydroxybenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-ethylphenol with chlorosulfonic acid to form 4-ethyl-3-hydroxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired sulfonamide .

Industrial Production Methods

In industrial settings, the synthesis of sulfonamides often involves the use of microwave irradiation to enhance reaction rates and yields. For example, the combination of hydrogen peroxide and thionyl chloride can be used to convert thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethyl-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-ethyl-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12)

InChI Key

XMUXNFGWTBDFMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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